molecular formula C27H34N4O4 B11289514 Ethyl 6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11289514
M. Wt: 478.6 g/mol
InChI Key: UGHPFJRNGCZORD-UHFFFAOYSA-N
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Description

Ethyl 6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a piperazine ring, a tetrahydropyrimidine ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the formation of the tetrahydropyrimidine ring. The final step involves the esterification of the carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of nitro, halo, and sulfonyl derivatives.

Mechanism of Action

The mechanism of action of Ethyl 6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the tetrahydropyrimidine ring can interact with various enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a piperazine ring, a tetrahydropyrimidine ring, and various aromatic substituents. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H34N4O4

Molecular Weight

478.6 g/mol

IUPAC Name

ethyl 6-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C27H34N4O4/c1-5-35-26(32)24-22(28-27(33)29-25(24)20-8-10-21(34-4)11-9-20)17-30-12-14-31(15-13-30)23-16-18(2)6-7-19(23)3/h6-11,16,25H,5,12-15,17H2,1-4H3,(H2,28,29,33)

InChI Key

UGHPFJRNGCZORD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CN3CCN(CC3)C4=C(C=CC(=C4)C)C

Origin of Product

United States

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